

Application Notes and Protocols for IV-361 Stock Solution Preparation

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Compound of Interest

Compound Name: IV-361

Cat. No.: B8210087

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Introduction

IV-361 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] It has demonstrated anti-cancer activity, making it a compound of significant interest in oncological research and drug development.[1] **IV-361** exhibits less inhibition on CDK2 and PLK1.[1] In cellular assays, it has shown excellent growth inhibitory activity against cell lines such as HCT-116 and has been observed to inhibit the production of IL-2 and IL-17 in peripheral blood mononuclear cells (PBMCs).[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of **IV-361** stock solutions for both in vitro and in vivo applications.

Data Presentation

A summary of the key quantitative data for **IV-361** is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₂₃ H ₃₂ FN ₅ O ₂ Si	[2]
Molecular Weight	457.62 g/mol	[1][2]
CAS Number	2055741-39-2	[1][2]
Appearance	Solid, White to off-white	[1][2]
Solubility (in vitro)	DMSO: 90 mg/mL (196.67 mM)	[1][2]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1][2]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1][2]

Experimental Protocols

I. In Vitro Stock Solution Preparation (DMSO)

This protocol outlines the preparation of a high-concentration stock solution of **IV-361** in dimethyl sulfoxide (DMSO) for use in cell-based assays and other in vitro experiments.

Materials:

- **IV-361** powder
- Anhydrous/hygroscopic-free Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (recommended)
- Calibrated pipettes

Protocol:

- Determine the Desired Stock Concentration: A common starting concentration for a stock solution is 10 mM or 20 mM. For **IV-361**, a concentration of up to 196.67 mM is achievable in DMSO.[\[1\]](#)[\[2\]](#)
- Calculate the Required Mass of **IV-361**: Use the following formula to calculate the mass of **IV-361** needed: $\text{Mass (g)} = \text{Desired Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
- Weighing **IV-361**: Carefully weigh the calculated amount of **IV-361** powder in a sterile microcentrifuge tube or vial.
- Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the **IV-361** powder. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened container is recommended.[\[1\]](#)
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, use an ultrasonic bath to aid in solubilization.[\[1\]](#) Sonicate in short bursts to avoid heating the sample.
- Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[\[1\]](#)[\[2\]](#)

II. In Vivo Formulation Preparation

This protocol describes the preparation of an **IV-361** formulation suitable for oral administration in animal models, based on a published method.[\[2\]](#)

Materials:

- **IV-361** powder
- Dimethyl Sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH₂O)
- Sterile tubes
- Vortex mixer

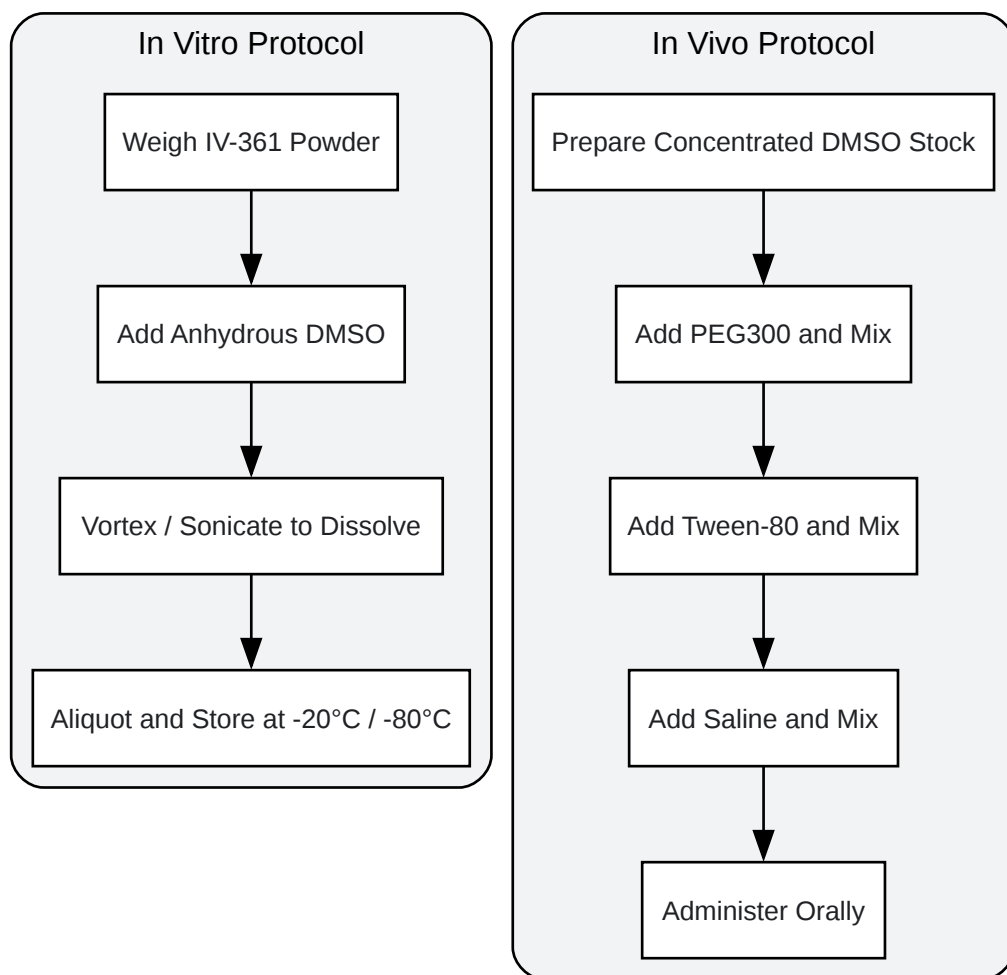
Protocol:

- Prepare a DMSO Stock Solution: First, prepare a concentrated stock solution of **IV-361** in DMSO. For example, a 22.5 mg/mL solution.
- Co-solvent Addition (Sequential): The following steps should be performed sequentially, ensuring the solution is mixed well after each addition.[\[2\]](#)
 - To prepare 1 mL of the final formulation, start with 100 µL of the 22.5 mg/mL **IV-361** DMSO stock solution.
 - Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
 - Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
 - Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
- Final Concentration: This procedure will result in a final **IV-361** concentration of 2.25 mg/mL (4.92 mM).[\[2\]](#)
- Administration: The resulting clear solution is ready for oral administration.

Mandatory Visualization

Below are diagrams illustrating key processes and pathways related to the experimental use of **IV-361**.

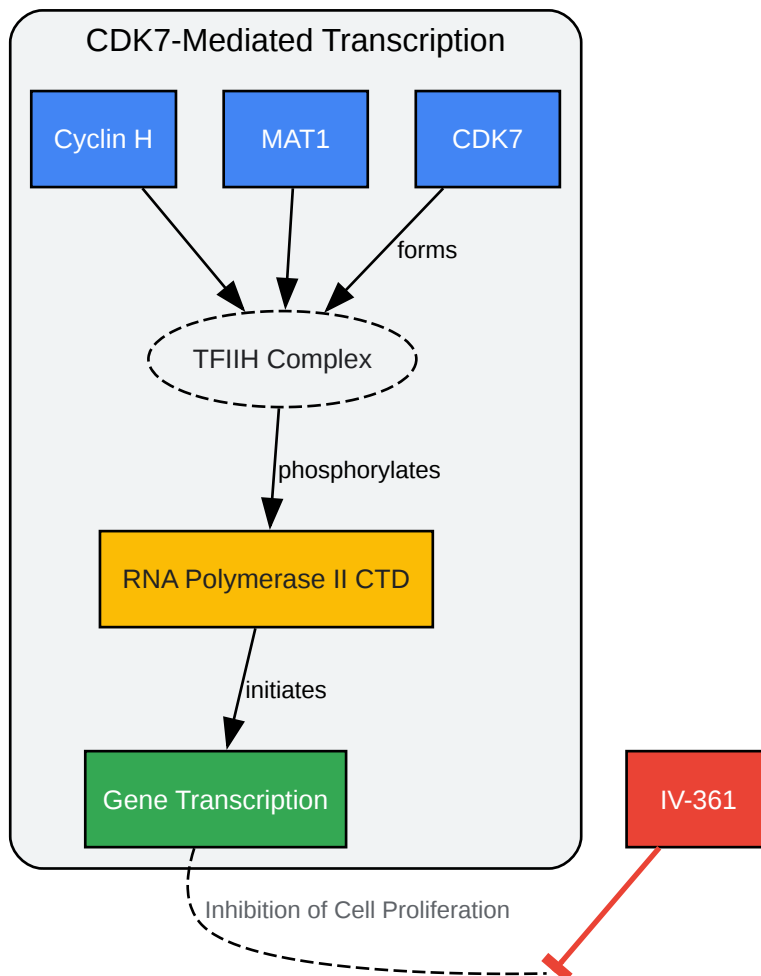
Experimental Workflow for IV-361 Stock Solution Preparation



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Caption: Workflow for preparing **IV-361** stock solutions.

Simplified Signaling Pathway of IV-361 Action



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Caption: **IV-361** inhibits CDK7, blocking transcription.

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References

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- 2. IV-361 | CDK | 2055741-39-2 | Invivochem [invivochem.com]

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